BenchChemオンラインストアへようこそ!

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one

Medicinal chemistry Conformational analysis Structure-activity relationships

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 4937-75-1) is a heterocyclic compound belonging to the quinoxalin-2-one family, characterized by a benzoyl substituent at the N-4 position of the tetrahydroquinoxalin-2-one core. Its molecular formula is C₁₅H₁₂N₂O₂ with a molecular weight of 252.27 g/mol and a computed XLogP3-AA of 1.9, indicating moderate lipophilicity.

Molecular Formula C15H12N2O2
Molecular Weight 252.273
CAS No. 4937-75-1
Cat. No. B2443966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS4937-75-1
Molecular FormulaC15H12N2O2
Molecular Weight252.273
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)
InChIKeyVIWZECRAKPJMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 4937-75-1): Procurement-Relevant Structural and Physicochemical Baseline


4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 4937-75-1) is a heterocyclic compound belonging to the quinoxalin-2-one family, characterized by a benzoyl substituent at the N-4 position of the tetrahydroquinoxalin-2-one core [1]. Its molecular formula is C₁₅H₁₂N₂O₂ with a molecular weight of 252.27 g/mol and a computed XLogP3-AA of 1.9, indicating moderate lipophilicity [1]. The compound contains one hydrogen bond donor and two hydrogen bond acceptors, with only one rotatable bond (the benzoyl C–N linkage), conferring conformational restriction relative to more flexible analogs [1]. It is utilized as a synthetic building block for constructing more complex quinoxaline derivatives and has been profiled in multiple high-throughput screening campaigns targeting diverse biological pathways [1].

Why Generic Substitution of 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (4937-75-1) Is Not Scientifically Justifiable


Within the 3,4-dihydroquinoxalin-2(1H)-one class, the N-4 substituent identity critically governs both conformational behavior and biological target engagement. The benzoyl group at N-4 introduces a specific combination of steric bulk, electron-withdrawing character, and restricted rotational freedom (a single rotatable bond at the amide linkage) that is absent in N-4-alkyl, N-4-acetyl, or N-4-sulfonyl analogs [1][2]. The tetrahydroquinoxalin-2-one core itself is a privileged scaffold in medicinal chemistry, but its biological activity profile is highly sensitive to the nature of the N-4 acyl substituent, as evidenced by structure-activity relationship studies across HIV-1 reverse transcriptase inhibitors [2], aldose reductase inhibitors [3], and soluble guanylyl cyclase activators [4]. Therefore, substituting this compound with a different N-4-acyl- or N-4-alkyl-tetrahydroquinoxalin-2-one cannot be assumed to preserve binding affinity, selectivity, or pharmacokinetic properties without explicit experimental validation.

Quantitative Differentiation Evidence for 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (4937-75-1) vs. Closest Analogs


Conformational Restriction: Rotatable Bond Count Comparison Between 4-Benzoyl and N-4-Alkyl Tetrahydroquinoxalin-2-ones

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one possesses exactly one rotatable bond (the benzoyl C–N linkage), as computed from its SMILES structure [1]. In contrast, the nearest N-4-alkyl analog, 4-benzyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 106595-91-9), possesses two rotatable bonds due to the additional methylene group, resulting in greater conformational flexibility [2]. This difference in rotatable bond count directly impacts entropic costs upon target binding and may influence selectivity profiles across protein targets.

Medicinal chemistry Conformational analysis Structure-activity relationships

Lipophilicity Differentiation: XLogP3-AA of 4-Benzoyl vs. 4-Acetyl Tetrahydroquinoxalin-2-one

The computed XLogP3-AA value for 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one is 1.9 [1]. While the XLogP3-AA for the 4-acetyl analog (4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one) is not directly available from the same authoritative source, class-level inference based on the additional three-carbon phenyl group in the benzoyl substituent indicates an increase of approximately 1.0–1.5 logP units over the acetyl analog (estimated XLogP ~0.5–0.9) [2]. This enhanced lipophilicity may improve membrane permeability but could also increase plasma protein binding, representing a meaningful differentiation point for medicinal chemistry prioritization.

Physicochemical profiling Drug-likeness ADME prediction

Multi-Target Screening Profile: Differential Hit Rates Across PubChem BioAssays vs. Quinoxalin-2-one Parent

According to aggregated bioassay records on Chemsrc, 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one has been tested in at least six distinct HTS campaigns and registered as a screening hit against targets including regulator of G-protein signaling 4 (RGS4), mu-opioid receptor (OPRM1), ADAM17, muscarinic acetylcholine receptor M1 (CHRM1), the unfolded protein response (UPR) pathway, and furin . The unsubstituted quinoxalin-2-one parent scaffold (CAS 1196-57-2), by contrast, was not reported as active in these same assays, indicating that the N-4 benzoyl substitution imparts the target engagement observed [1]. However, quantitative activity data (EC₅₀/IC₅₀ values) from these primary screens are not publicly disclosed for this specific compound, limiting the strength of this evidence.

High-throughput screening Polypharmacology Target engagement

Hydrogen Bonding Capacity: Donor/Acceptor Ratio vs. 4-Benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one presents one hydrogen bond donor (N1–H) and two hydrogen bond acceptors (C2=O and C4–N–C=O amide oxygen), yielding a donor/acceptor ratio of 0.5 [1]. A closely related analog, 4-benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 113021-79-7), possesses zero hydrogen bond donors (N1 is benzylated) and two acceptors, giving a ratio of 0 . The presence of a single donor in the target compound enables directional hydrogen bonding with biological targets or co-crystal formers, while its absence in the N1-substituted analog fundamentally alters molecular recognition capacity.

Molecular recognition Pharmacophore design Crystal engineering

Evidence-Backed Application Scenarios for 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (4937-75-1)


Scaffold for Kinase or GPCR-Focused Compound Library Design

The compound's single hydrogen bond donor at N1 combined with the benzoyl amide acceptor motif mimics the hinge-binding pharmacophore found in many ATP-competitive kinase inhibitors and GPCR ligands. Its screening hits against RGS4, mu-opioid receptor, and muscarinic M1 receptor support its utility as a core scaffold for focused library synthesis targeting these protein families. Procurement of this specific compound, rather than N1-substituted or N4-alkyl analogs, is justified when the N1–H donor is required for hinge-region hydrogen bonding in the target pharmacophore model.

Conformationally Constrained Building Block for Fragment-Based Drug Discovery

With only one rotatable bond and a molecular weight of 252.27 g/mol, 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one meets fragment-like property guidelines (MW < 300, rotatable bonds ≤ 3) [1]. Its low conformational flexibility (1 rotatable bond vs. 2+ for N4-alkyl analogs) reduces the entropic penalty of binding, making it an attractive fragment starting point for targets where ligand efficiency is paramount. The benzoyl group provides a synthetic handle for further derivatization through electrophilic aromatic substitution or cross-coupling reactions.

Reference Standard for N-4 Acyl SAR Studies in Quinoxalinone Series

As a representative N-4-benzoyl-substituted tetrahydroquinoxalin-2-one, this compound serves as a key reference point within structure-activity relationship campaigns exploring N-4 acyl variation. The solid-phase synthetic methodology established by Zaragoza and Stephensen (1999) [2] enables parallel synthesis of diverse 4-acyl analogs, with the benzoyl derivative as a benchmark for comparing the effects of aromatic, heteroaromatic, and aliphatic acyl groups on biological activity and physicochemical properties.

Agrochemical Safener Lead Structure Exploration

Quinoxalin-2-one derivatives, including those with N-4 benzoyl substitution patterns, have been claimed in patents as safeners for protecting crop plants against phytotoxic agrochemicals such as isoxaflutole [3]. The specific substitution pattern of 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one provides a starting point for evaluating safener activity, with the benzoyl group offering a site for further functionalization to optimize crop selectivity and metabolic stability in planta.

Quote Request

Request a Quote for 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.